Methyl-octadecyl-amine, hydrochloride

Description

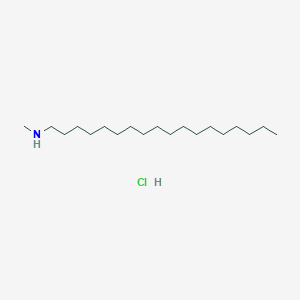

Methyl-octadecyl-amine, hydrochloride, with the chemical formula C19H42ClN, is a member of the long-chain alkylamine hydrochloride family. sigmaaldrich.com These compounds are characterized by a long hydrophobic alkyl chain and a hydrophilic ammonium (B1175870) head group, rendering them amphiphilic and surface-active. This dual nature underpins their utility in a wide array of scientific and industrial applications.

Alkylamine hydrochlorides are integral to numerous areas of modern chemical science. Their primary function often revolves around their surfactant properties, which are exploited in roles such as emulsifiers, corrosion inhibitors, and flotation agents. ontosight.aiatamanchemicals.com The global market for alkylamines has seen steady growth, driven by their extensive use in agrochemicals, pharmaceuticals, water treatment, and the production of specialty chemicals. globenewswire.com

In the realm of materials science, long-chain alkylamines are crucial for the surface modification and stabilization of nanoparticles. For instance, secondary amines with long alkyl chains, such as dioctadecylamine, are effective in the phase transfer of gold nanoparticles from aqueous to organic media, providing a hydrophobic shell that ensures their stability and dispersibility. uni-tuebingen.de This capability is vital for the development of advanced materials with tailored electronic and optical properties. Furthermore, alkylamines are utilized to functionalize materials like graphene, enhancing their dispersibility in lubricants and improving their tribological properties. researchgate.net

Research into long-chain alkylamines and their salts has a rich history rooted in the development of surfactants and disinfectants. Early studies focused on understanding their self-assembly in aqueous solutions and their interactions at interfaces. The synthesis of various alkylamine hydrochlorides, including those with varying chain lengths and degrees of substitution, allowed for the systematic investigation of structure-property relationships.

The synthesis of simple amine hydrochlorides, such as methylamine (B109427) hydrochloride, has been well-established for decades, often involving the reaction of an amine with hydrochloric acid. orgsyn.orgchemicalbook.com The principles of these reactions extend to the synthesis of more complex derivatives like this compound. The parent compound, octadecylamine (B50001), can be produced from stearic acid, a common fatty acid, and its reaction with hydrochloric acid would yield the corresponding hydrochloride salt. atamanchemicals.com

Over time, the focus of research has expanded from fundamental characterization to sophisticated applications. The investigation into the use of long-chain alkylamines as corrosion inhibitors in industrial settings, for example, has been an area of significant development. researchgate.net More recently, the unique properties of these molecules have been harnessed in high-tech applications, including the synthesis of ionic liquids and the modification of lignocellulose materials to enhance their hydrophobicity. nih.govrsc.org

The ongoing investigation of this compound and its analogs is driven by several key research questions. A primary objective is to gain a deeper understanding of how the interplay between the long alkyl chain and the cationic headgroup dictates the compound's performance in various applications. Researchers are interested in elucidating the mechanisms of self-assembly, adsorption at interfaces, and interaction with other molecules and surfaces.

Specific research objectives often include:

Optimizing Surfactant Performance: Investigating how modifications to the chemical structure, such as altering the length of the alkyl chain or the nature of the headgroup, affect properties like critical micelle concentration, surface tension reduction, and emulsifying power.

Enhancing Material Properties: Exploring the use of this compound as a modifying agent for polymers, nanoparticles, and other materials to impart desired characteristics such as hydrophobicity, antimicrobial activity, or improved dispersibility. uni-tuebingen.denih.gov

Developing Novel Applications: Seeking new and innovative uses for long-chain alkylamine hydrochlorides, for example, in drug delivery systems, as catalysts in organic synthesis, or in the formulation of advanced functional materials. ontosight.aiatamanchemicals.com

The table below summarizes some of the key properties of the closely related compound, octadecylamine hydrochloride, which provides a useful reference point for understanding the characteristics of this compound.

| Property | Value |

| Molecular Formula | C18H40ClN |

| Molecular Weight | 305.97 g/mol |

| Appearance | White or off-white solid |

| Solubility | Soluble in water |

| CAS Number | 1838-08-0 |

Data for Octadecylamine hydrochloride, a structurally similar compound. ontosight.ainist.govguidechem.com

Structure

2D Structure

Properties

CAS No. |

2787-53-3 |

|---|---|

Molecular Formula |

C19H42ClN |

Molecular Weight |

320.0 g/mol |

IUPAC Name |

N-methyloctadecan-1-amine;hydrochloride |

InChI |

InChI=1S/C19H41N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-2;/h20H,3-19H2,1-2H3;1H |

InChI Key |

NNKSAZWMTWKXLD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Methyl Octadecyl Amine, Hydrochloride

Established Synthetic Pathways for N-Alkylamines and Their Hydrochloride Salts

The foundational synthesis of N-alkylamines and their corresponding hydrochloride salts involves multi-step chemical reactions that are well-documented in chemical literature. These pathways typically begin with fatty acids or their derivatives and proceed through reduction and amination steps, culminating in the formation of the desired amine, which can then be readily converted to its hydrochloride salt.

Laboratory Scale Synthesis of Octadecylamine (B50001) Hydrochloride and Analogues

The general reaction sequence is as follows:

Nitrile Formation: Stearic Acid + NH₃ → Octadecanitrile + 2H₂O

Reduction: Octadecanitrile + Reducing Agent (e.g., Na/Ethanol) → Octadecylamine

Salt Formation: Octadecylamine + HCl → Octadecylamine Hydrochloride

This method provides a reliable route to produce the hydrochloride salt of the primary long-chain amine, which serves as a precursor for further modifications.

Methylation Reactions for N-Methyloctadecylamine Precursors

To synthesize N-methyloctadecylamine, the primary amine (octadecylamine) must undergo a methylation reaction. N-methylation is a fundamental transformation in organic chemistry. liv.ac.uk A classic and widely used method is the Eschweiler-Clarke reaction, which involves treating the primary amine with formaldehyde (B43269) and formic acid. In this reaction, formaldehyde forms an imine intermediate with the amine, which is then reduced by formic acid to yield the methylated amine. This method is advantageous as it typically prevents over-methylation, thus selectively producing the secondary amine (N-methyloctadecylamine) from the primary amine.

Alternative methylation strategies employ different methylating agents, such as dimethyl sulfate (B86663) or methyl iodide, often in the presence of a base to neutralize the acid byproduct. researchgate.net More recent and "greener" alternatives include the use of dimethyl carbonate or methanol (B129727) in the presence of specific catalysts. liv.ac.uk Another novel approach uses dimethyl sulfoxide (B87167) (DMSO) as a versatile methylating agent in the presence of formic acid at elevated temperatures. liv.ac.uk These reactions are crucial for producing intermediates like N-methyloctadecylamine, which can then be converted to its hydrochloride salt for various applications.

Advanced Synthetic Approaches and Derivatization Strategies

Beyond the fundamental synthesis, octadecylamine and its hydrochloride salt are employed in more advanced synthetic methodologies, particularly in the realm of materials science. These approaches utilize the unique properties of the long alkyl chain to direct the formation of complex structures and modify the surfaces of other materials.

Solvothermal Synthesis of Octadecylamine-Derived Nanomaterials

Solvothermal synthesis is a versatile method for producing crystalline nanomaterials from solutions at temperatures above the solvent's boiling point in a sealed vessel called an autoclave. researchgate.net In this process, octadecylamine (ODA) often plays a critical role as a surface-modifying ligand, stabilizer, or structure-directing agent. rhhz.net

For instance, in the one-step solvothermal reduction synthesis of magnetic nickel nanostructures, ODA is used as a stabilizer in a solution of Ni(acac)₂ in dimethylformamide (DMF). kashanu.ac.ir The octadecylamine acts as a protective molecule that controls the morphology, shape, and size of the resulting nickel nanoparticles, preventing their aggregation and ensuring stability. kashanu.ac.ir The average crystalline size of Ni nanostructures synthesized via this method was calculated to be approximately 13.8 nm. kashanu.ac.ir Similarly, ODA and other long-chain amines like oleylamine (B85491) and hexadecylamine (B48584) are used to tune the final size of copper nitride (Cu₃N) nanocrystals, yielding particles in the 10 to 25 nm range. nih.gov The long alkyl chain of ODA coordinates to the surface of the growing nanocrystals, modulating their growth and providing colloidal stability.

Intercalation Synthesis with Layered Materials Using Octadecylamine Hydrochloride

Intercalation is a process where guest molecules or ions are inserted between the layers of a host material. Layered silicate (B1173343) clays (B1170129), such as montmorillonite (B579905), are frequently used as host materials. The intercalation of these clays with organic cations, like octadecylammonium, transforms their normally hydrophilic surfaces into hydrophobic (organophilic) ones, creating materials known as organoclays. u-szeged.hu

The process typically involves an ion-exchange reaction where the inorganic cations (e.g., Na⁺) present in the interlayer space of the clay are replaced by organic cations. u-szeged.hunih.gov For intercalation with octadecylamine, the neutral amine is protonated in situ with an acid, such as hydrochloric acid (HCl), to form the octadecylammonium cation (C₁₈H₃₇NH₃⁺), which then drives the intercalation. nih.govresearchgate.net

The success and extent of montmorillonite intercalation with octadecylammonium cations are highly dependent on several key reaction parameters. nih.govresearchgate.net Systematic studies have been conducted to optimize these conditions to control the final properties of the organoclay. The key variables include the reaction medium, the amine-to-clay ratio, and the HCl-to-amine ratio. nih.govresearchgate.net

The expansion of the interlayer space, known as the basal spacing (d₀₀₁), is a direct measure of the success of the intercalation and provides insight into the arrangement of the alkyl chains within the clay galleries. nih.gov Research has shown that basal spacings can range from 13.4 Å to as high as 36.7 Å, and in some cases up to 58.0 Å, depending on the conditions. nih.govresearchgate.net This significant expansion indicates that the octadecylammonium chains can adopt different arrangements, such as monolayers or bilayers, oriented at various angles relative to the silicate layers. nih.govresearchgate.netresearchgate.net The amount of organic material incorporated into the clay can be substantial, reaching up to 40 wt%. nih.govresearchgate.net However, this extensive loading of organic molecules often leads to a blockage of the clay's porosity, resulting in a very low specific surface area for the intercalated solids. nih.govresearchgate.net

The table below summarizes the influence of key parameters on the intercalation process based on experimental findings. nih.govresearchgate.net

| Parameter | Condition/Range Investigated | Observation and Optimal Results | Resulting Basal Spacing (d₀₀₁) |

|---|---|---|---|

| Amine/Clay Ratio | 0.5 - 10.0 mmol/g | Intercalation is successful in the range of 1-3 mmol/g. The optimal ratio was found to be 2.0 mmol/g. Ratios <1 mmol/g resulted in no intercalation, while ratios >5 mmol/g led to an excess of insoluble amine. u-szeged.hunih.gov | 17.2 Å to 36.7 Å u-szeged.hu |

| HCl/Amine Ratio | Varied (e.g., 2 to 95) | This ratio is crucial as it controls the in-situ protonation of octadecylamine to form the necessary octadecylammonium cation for ion exchange. The final basal spacing is influenced by this ratio for a given amine/clay concentration. nih.govresearchgate.net | Variable; contributes to the range of 13.4 Å to 36.7 Å nih.govresearchgate.net |

| Reaction Medium | Water and Water/Ethanol (B145695) mixtures | The use of ethanol can improve the solubility of the long-chain amine, facilitating the reaction. u-szeged.hunih.gov | Not explicitly isolated in the results, but successful intercalation was achieved in both media. nih.gov |

Zirconium Phosphate (B84403) Modification via Amine Intercalation

Layered zirconium phosphates (ZrP), particularly alpha-zirconium phosphate (α-ZrP), are inorganic materials known for their lamellar structure, which allows for the insertion of guest molecules between their layers in a process called intercalation. researchgate.net This process can modify the material's properties, such as the interlayer spacing, thermal stability, and surface chemistry.

Long-chain amines, such as octadecylamine (the active amine component of methyl-octadecyl-amine, hydrochloride), are effective intercalating agents for α-ZrP. The amine group interacts with the acidic P-OH groups on the surface of the zirconium phosphate layers, while the long aliphatic (octadecyl) chain extends into the gallery space between the layers. This insertion significantly increases the interlayer distance. The extent of this expansion is dependent on the concentration and arrangement of the amine molecules within the galleries. researchgate.net

Research has shown that varying the ratio of octadecylamine to zirconium phosphate directly influences the arrangement and bonding of the amine molecules. researchgate.net At different concentrations, the amine can be either physically adsorbed or chemically bonded within the phosphate lamellae, leading to different thermal degradation profiles and crystalline structures. researchgate.net The intercalation process modifies the crystallographic characteristics of the original zirconium phosphate. researchgate.net

| Amine:Phosphate Ratio | Observed Effects on α-ZrP Structure | Primary Amine Arrangement |

|---|---|---|

| Low (e.g., 0.5:1) | Partial intercalation, mixture of intercalated and original phases. | Adsorbed and bonded molecules, less ordered packing. researchgate.net |

| Medium (e.g., 1:1) | Significant increase in interlayer spacing, more uniform phase. | More organized packing, potentially forming bilayers. researchgate.net |

| High (e.g., 2:1) | Maximum expansion of interlayer spacing, potential exfoliation of layers. | Densely packed bilayers, leading to distinct thermal properties. researchgate.net |

Functionalization of Nanomaterials Utilizing Alkylamines

The surface modification of nanomaterials with organic molecules like methyl-octadecyl-amine is a critical strategy for tailoring their physical and chemical properties for specific applications. The long octadecyl chain imparts hydrophobicity, while the amine group provides a reactive anchor for covalent or non-covalent attachment to the nanomaterial surface.

Graphene Oxide (GO) Functionalization: Graphene oxide, a derivative of graphene, is covered with oxygen-containing functional groups (e.g., epoxy, hydroxyl, carboxylic acid), making it hydrophilic. For applications requiring dispersion in non-polar polymers or the creation of water-repellent surfaces, GO's hydrophilicity is a drawback. Functionalization with octadecylamine (ODA) transforms the GO surface from hydrophilic to hydrophobic. researchgate.net The amine group of ODA reacts with the epoxy groups on the GO surface through a nucleophilic substitution reaction, chemically grafting the long, hydrophobic octadecyl chains onto the nanosheets. acs.orgtue.nl This modification not only makes the resulting GO-ODA dispersible in organic solvents but can also simultaneously reduce the graphene oxide, thereby increasing its electrical conductivity. researchgate.net The presence of the long alkyl chains lowers the surface energy and increases surface roughness, which are key factors in achieving superhydrophobicity, with reported water contact angles exceeding 160°. acs.org

Iron Oxide Nanoparticle (IONP) Functionalization: Magnetic iron oxide nanoparticles are of great interest for biomedical applications and environmental remediation. urfu.rubiomedres.us Their surface is often functionalized to enhance stability, biocompatibility, and targeting capabilities. nih.govnih.gov Octadecylamine is used to create a hydrophobic coating on IONPs. urfu.ru This modification is crucial for applications such as the removal of organic pollutants from water. For example, ODA-modified IONPs have demonstrated a remarkable sorption capacity for dyes like methyl orange. urfu.ru The hydrophobic octadecyl chains on the nanoparticle surface interact with the organic dye molecules, pulling them out of the aqueous phase, while the magnetic core of the nanoparticles allows for their easy separation from the water using an external magnetic field. urfu.ru

| Nanomaterial | Functionalizing Agent | Mechanism of Attachment | Resulting Property Change | Example Application |

|---|---|---|---|---|

| Graphene Oxide (GO) | Octadecylamine (ODA) | Nucleophilic substitution (amine on epoxy groups). acs.org | Hydrophilic to superhydrophobic surface. acs.org | Water-repellent coatings, polymer composites. ump.edu.my |

| Iron Oxide Nanoparticles (IONPs) | Octadecylamine (ODA) | Surface adsorption/coordination. | Enhanced sorption of organic molecules. urfu.ru | Wastewater treatment, environmental remediation. urfu.ru |

Green Chemistry Principles in the Synthesis of Alkylamines

Green chemistry is the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. yale.edu The synthesis of alkylamines, including long-chain variants like methyl-octadecyl-amine, can be evaluated and improved using these principles.

Key green chemistry principles applicable to alkylamine synthesis include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org Traditional multi-step syntheses that involve protecting groups generate significant waste and have low atom economy. In contrast, direct catalytic methods are preferred. pnas.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. yale.edu For amine synthesis, catalytic reductive amination of aldehydes or ketones and the "borrowing hydrogen" or "hydrogen auto-transfer" concept for aminating alcohols are highly efficient and waste-reducing strategies. acs.orgresearchgate.net These methods often use reusable heterogeneous or homogeneous catalysts and generate water as the only byproduct.

Less Hazardous Chemical Syntheses: Synthetic routes should avoid highly toxic reagents. For instance, traditional N-methylation might use hazardous reagents like dimethyl sulfate. Greener alternatives involve using safer methyl sources under catalytic conditions.

Use of Renewable Feedstocks: Long-chain alkylamines are typically derived from fatty acids or fatty alcohols, which can be sourced from renewable biomass (e.g., plant oils), reducing reliance on depleting fossil fuels.

A prominent green approach to synthesizing secondary amines like methyl-octadecyl-amine is the direct reductive amination of a long-chain aldehyde (e.g., octadecanal) with a primary amine (methylamine) using a catalyst and a green reducing agent like molecular hydrogen (H₂). This one-pot reaction is highly atom-economical. Another advanced method is the catalytic N-alkylation of amines with alcohols, which proceeds via a borrowing hydrogen mechanism. acs.org This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and producing only water as a byproduct. researchgate.net

| Principle | Conventional Approach | Green Chemistry Alternative | Benefit |

|---|---|---|---|

| Atom Economy | Multi-step synthesis with protection/deprotection steps. | Direct one-pot catalytic reductive amination. pnas.org | Higher efficiency, less waste. rsc.org |

| Catalysis | Use of stoichiometric reducing agents (e.g., borohydrides). | Catalytic hydrogenation (H₂) or borrowing hydrogen methods. researchgate.net | Reduces inorganic waste, catalyst is reusable. |

| Safer Reagents | Alkylation with hazardous alkyl halides or sulfates. | Alkylation with alcohols or use of safer methyl sources. rsc.org | Reduced toxicity and risk of accidents. |

| Renewable Feedstocks | Petrochemical-derived alkanes. | Fatty aldehydes or alcohols from biomass. | Sustainable sourcing of raw materials. |

Advanced Analytical and Spectroscopic Characterization of Methyl Octadecyl Amine, Hydrochloride Systems

Spectroscopic Techniques for Structural Elucidation and Molecular Interactions

Spectroscopy is indispensable for probing the molecular structure and intermolecular forces of long-chain amine salts. Techniques such as FTIR, XPS, SFVS, and NMR offer complementary information, from vibrational modes and elemental composition to interfacial molecular orientation and solution-state structure.

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For methyl-octadecyl-amine, hydrochloride, a secondary amine salt, the FTIR spectrum is characterized by several key vibrational modes. The protonation of the amine group to form the hydrochloride salt leads to the appearance of distinct N-H⁺ stretching and bending bands, which differ from the N-H bands of a free secondary amine. nih.govorgchemboulder.com

The long octadecyl chain gives rise to strong, characteristic C-H stretching and bending vibrations. ATR-FTIR, a surface-sensitive variant, is particularly useful for analyzing thin films or monolayers of the compound, providing insights into the molecular structure at interfaces. researchgate.netresearchgate.net

Key vibrational modes for alkylammonium salts are summarized below.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| N-H⁺ Stretching | ~2800-2400 | Broad and strong absorptions characteristic of the ammonium (B1175870) salt. nih.gov |

| Asymmetric C-H Stretching (CH₃) | ~2957 | Stretching of C-H bonds in the terminal methyl group. mdpi.com |

| Asymmetric C-H Stretching (CH₂) | ~2916 | Stretching of C-H bonds in the methylene (B1212753) groups of the alkyl chain. mdpi.com |

| Symmetric C-H Stretching (CH₂) | ~2849 | Stretching of C-H bonds in the methylene groups of the alkyl chain. mdpi.com |

| N-H⁺ Bending | ~1650-1580 | Bending vibration of the protonated amine group. orgchemboulder.com |

| C-N Stretching | ~1250-1020 | Stretching of the carbon-nitrogen bond in aliphatic amines. orgchemboulder.commdpi.com |

This interactive table summarizes the primary FTIR absorption bands for secondary alkylammonium salts like this compound.

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is used to confirm the presence of nitrogen and to determine its chemical state.

A critical finding from XPS analysis of amine salts is the shift in the nitrogen 1s (N 1s) core-level binding energy upon protonation. The N 1s peak for a protonated amine (R₂NH₂⁺) is observed at a higher binding energy compared to its free amine (R₂NH) counterpart. This shift, typically around +1.5 to +2.5 eV, is due to the increased positive charge on the nitrogen atom, which makes it more difficult to eject a core electron. researchgate.net This provides definitive evidence for the formation of the ammonium salt on a surface. The carbon 1s (C 1s) spectrum can be deconvoluted to distinguish between carbons in the alkyl chain (C-C, C-H) and carbon directly bonded to the nitrogen atom (C-N).

| Element (Core Level) | Chemical State | Typical Binding Energy (eV) |

| Nitrogen (N 1s) | Free Amine (C-N) | ~399.0 - 400.0 |

| Nitrogen (N 1s) | Protonated Amine (C-NH₂⁺) | ~401.0 - 402.0 researchgate.net |

| Carbon (C 1s) | Aliphatic (C-C, C-H) | ~285.0 |

| Carbon (C 1s) | Amine-adjacent (C-N) | ~286.0 - 286.5 |

This interactive table presents typical XPS binding energies, highlighting the shift upon amine protonation.

SFVS is a surface-specific vibrational spectroscopy technique uniquely suited for studying the structure and orientation of molecules at interfaces. It provides information on the ordering of molecular assemblies, such as monolayers of long-chain amines at the air-water interface. nih.govacs.org

In the context of this compound, SFVS primarily probes the C-H stretching modes of the octadecyl chains. The intensity of specific vibrational modes, such as the symmetric methyl stretch (r⁺), the symmetric methylene stretch (d⁺), and their Fermi resonance (r⁺FR), is directly related to the net orientation and conformational order of the alkyl chains. uh.edu A well-ordered monolayer with all-trans alkyl chains standing upright will exhibit a strong methyl group signal and weak methylene group signals. uh.edu Conversely, the appearance of strong methylene peaks indicates conformational disorder (gauche defects) within the chains. uh.edu Studies on similar long-chain amines like octadecylamine (B50001) (ODA) show that they can form stable, ordered monolayers on a water surface, and SFVS can detect changes in this ordering upon interaction with other molecules. nih.govacs.org

NMR spectroscopy is a cornerstone technique for elucidating the detailed molecular structure in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in this compound.

In the ¹H NMR spectrum, distinct signals are expected for the different types of protons. chemicalbook.com The terminal methyl group (CH₃) of the octadecyl chain appears as a triplet at the highest field (~0.9 ppm). The bulk of the alkyl chain presents as a broad multiplet (~1.2-1.4 ppm), while the methylene group adjacent to the nitrogen (α-CH₂) is shifted downfield (~2.9-3.1 ppm) due to the electron-withdrawing effect of the nitrogen atom. orgchemboulder.com The methyl group attached to the nitrogen (N-CH₃) appears as a singlet, also in the downfield region (~2.7 ppm). The N-H proton signal is often broad and its chemical shift is highly dependent on concentration and solvent; it can sometimes be unobserved due to chemical exchange. libretexts.orgdocbrown.info

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. researchgate.netnih.gov NMR is also invaluable in derivatization studies, where the amine is chemically modified. By comparing the NMR spectra before and after the reaction, one can confirm the success of the derivatization and identify the site of modification. researchgate.netresearchgate.net

| Proton Type (¹H) | Expected Chemical Shift (ppm) | Multiplicity |

| Chain -CH₃ | ~0.9 | Triplet |

| Chain -(CH₂)n- | ~1.2-1.4 | Multiplet |

| N-CH₃ | ~2.7 | Singlet |

| N-CH₂- | ~2.9-3.1 | Multiplet |

| N-H₂⁺ | Variable, often broad | Broad Singlet |

This interactive table summarizes the expected ¹H NMR chemical shifts for a secondary long-chain alkylammonium salt.

Chromatographic and Mass Spectrometric Approaches for Complex Mixture Analysis

When this compound is part of a complex mixture, chromatographic separation combined with mass spectrometric detection is the method of choice for identification and quantification.

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. However, long-chain amines like methyl-octadecyl-amine can exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and tendency to adsorb on the GC column. nih.gov To overcome this, chemical derivatization is often employed to convert the amine into a more volatile and less polar derivative. jfda-online.comlibretexts.org Common derivatization strategies include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form a fluoroacyl derivative. jfda-online.com

Silylation: Reaction with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. libretexts.orgyoutube.com

Once separated by GC, the compound is identified by its mass spectrum. Under electron ionization (EI), aliphatic amines undergo characteristic fragmentation patterns, with α-cleavage being the most prominent. miamioh.edulibretexts.org For methyl-octadecyl-amine, α-cleavage involves the breaking of the C-C bond adjacent to the nitrogen. The predominant fragmentation is the loss of the largest alkyl radical, as this leads to the most stable immonium ion.

Primary Fragmentation Pathway: Loss of a heptadecyl radical (•C₁₇H₃₅) from the molecular ion [CH₃NH(C₁₈H₃₇)]⁺• results in the formation of a highly stable, resonance-stabilized immonium cation [CH₃NH=CH₂]⁺ at a mass-to-charge ratio (m/z) of 44. This fragment is often the base peak in the mass spectrum of such secondary amines.

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| Molecular Ion [M]⁺• | 297 (for free base) | The intact molecule with one electron removed. May be weak or absent. miamioh.edu |

| [M-C₁₇H₃₅]⁺ | 44 | Base peak resulting from α-cleavage and loss of the heptadecyl radical. |

| [M-CH₃]⁺ | 282 | Result of α-cleavage with loss of the methyl radical. Less favored. |

This interactive table shows the expected major fragments in the electron ionization mass spectrum of the free base, N-methyl-octadecylamine.

Capillary Electrophoresis (CE) for Amine Separation and Detection

Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged species like the protonated form of Methyl-octadecyl-amine. wikipedia.org It offers advantages such as high resolution, short analysis times, and minimal sample and reagent consumption. rsc.org In CE, analytes are separated within a narrow fused-silica capillary under the influence of a high electric field. wikipedia.org

For cationic amines, the separation is typically performed in an acidic background electrolyte (BGE). The low pH ensures that the amine is fully protonated, carrying a positive charge. This also suppresses the electroosmotic flow (EOF), allowing analytes to migrate based on their electrophoretic mobility. The BGE often consists of a buffer such as phosphate (B84403) or citrate. nih.govmdpi.com

A significant challenge in CE is the potential for analyte adsorption onto the negatively charged inner wall of the fused-silica capillary, which can lead to peak broadening and poor reproducibility. researchgate.net This is particularly relevant for long-chain alkylamines. To address this, the capillary wall can be modified. Dynamic coating, where a reagent is added to the BGE to temporarily modify the capillary surface, is a common strategy. Cationic surfactants or polymers can be used to create a positively charged surface that repels the cationic analyte. researchgate.net Alternatively, capillaries with a permanent, covalently bonded coating can be used. wikipedia.org

Detection in CE is most commonly performed using on-column UV-Vis absorbance. wikipedia.org As with HPLC, the lack of a chromophore in Methyl-octadecyl-amine necessitates either indirect UV detection or derivatization with a UV-absorbing or fluorescent tag. rsc.org Coupling CE with mass spectrometry (CE-MS) provides a highly sensitive and selective detection method, combining the high-efficiency separation of CE with the definitive identification capabilities of MS. nih.gov

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) for Degradation Product Characterization

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is an indispensable tool for identifying and structurally characterizing the degradation products of chemical compounds. researchgate.net When this compound is subjected to forced degradation studies (e.g., exposure to acidic, basic, oxidative, photolytic, or thermal stress), a variety of new, often unknown, products can be formed. researchgate.netrasayanjournal.co.in

The process typically involves separating the complex mixture of the parent compound and its degradation products using a chromatographic technique, most commonly HPLC or UHPLC, before introduction into the mass spectrometer (LC-MS). nih.gov ESI is a soft ionization technique that generates intact molecular ions (or protonated molecules, [M+H]⁺) from the analytes, which is crucial for determining their molecular weights. nih.gov

High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically <5 ppm). researchgate.net This precision allows for the unambiguous determination of the elemental composition of the parent drug and its degradation products.

Further structural information is obtained through tandem mass spectrometry (MS/MS or MSⁿ). In this technique, a specific ion (e.g., the molecular ion of a degradation product) is selected, fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. nih.gov By studying these fragmentation patterns, researchers can deduce the chemical structure of the degradation products, identifying the specific sites of modification on the original molecule. researchgate.netrasayanjournal.co.in

Table 2: Hypothetical Degradation Products of Methyl-octadecyl-amine Identified by ESI-HRMS

| Degradation Pathway | Proposed Structure | Exact Mass [M+H]⁺ | Elemental Formula |

|---|---|---|---|

| Parent Compound | Methyl-octadecyl-amine | 298.3474 | C₁₉H₄₄N⁺ |

| N-demethylation | Octadecylamine | 270.3161 | C₁₈H₄₀N⁺ |

| Oxidation (Hydroxylation) | Hydroxy-methyl-octadecyl-amine | 314.3423 | C₁₉H₄₄NO⁺ |

| Oxidation (N-oxide) | Methyl-octadecyl-amine N-oxide | 314.3423 | C₁₉H₄₄NO⁺ |

Aerosol Mass Spectrometry (AMS) for Emissions Characterization

Aerosol Mass Spectrometry (AMS) is a powerful, real-time technique used to characterize the size and chemical composition of non-refractory aerosol particles. acs.orgnih.gov It is particularly valuable for studying emissions containing amines, which can be released into the atmosphere from various industrial processes. copernicus.org If this compound were to become airborne as part of an aerosol, AMS could provide critical data on its atmospheric presence and transformation.

In an AMS instrument, airborne particles are focused into a narrow beam, accelerated, and then impacted onto a heated surface (typically ~600°C), where they are flash vaporized. The resulting gas-phase molecules are ionized by electron impact, and the positive ions are analyzed by a high-resolution time-of-flight mass spectrometer. nih.gov

The resulting mass spectra provide a "fingerprint" of the aerosol's chemical composition. For amines, characteristic nitrogen-containing fragment ions are used for identification and quantification. acs.org For a compound like this compound, key fragments would likely include those related to the long alkyl chain and the methylated amine group.

The high-resolution capabilities of modern AMS instruments allow for the separation of ions with the same nominal mass but different elemental compositions (e.g., C₂H₆N⁺ vs. CH₂O₂⁺). This enables the calculation of elemental ratios, such as the nitrogen-to-carbon (N/C) ratio, directly from the mass spectral data. nih.gov This N/C ratio is a crucial parameter for characterizing the contribution of amines and other nitrogenous organic compounds to the total aerosol mass and for tracking their atmospheric degradation. acs.orgnih.gov

Microscopy and Surface Imaging Techniques

Atomic Force Microscopy (AFM) for Surface Morphology and Molecular Packing

Table 3: AFM Analysis of Octadecylamine Film Growth on Mica

| Immersion Time (seconds) | Average Film Thickness (nm) | Domain Height (nm) | Surface Area Covered by Domains (%) |

|---|---|---|---|

| 30 | ~0.8 | 1.2 - 1.5 | ~10 |

| 180 | ~2.0 | 1.2 - 1.5 | ~25 |

| 300 | ~2.5 (Plateau) | 1.2 - 1.5 | ~5 |

| 600 | ~2.5 | 1.2 - 1.5 | ~15 |

Scanning Electron Microscopy (SEM) for Surface Analysis

Scanning Electron Microscopy (SEM) is a versatile technique used to produce high-resolution images of a sample's surface topography. While AFM provides nanometer-scale detail on surface height and molecular packing, SEM offers a complementary view of the surface morphology over larger areas, with a greater depth of field.

In the context of this compound, SEM would be used to analyze the microstructure of solid samples, powders, or coatings. For example, if the compound were used to create a surface coating on a material, SEM could be used to assess the uniformity, thickness, and integrity of that coating. It can reveal features such as cracks, pores, or aggregates at the micro-scale. researchgate.net

The technique works by scanning a focused beam of electrons across the sample's surface. The interactions between the electrons and the atoms in the sample produce various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image. Secondary electrons are most sensitive to surface topography, while backscattered electrons can provide information about the compositional differences within the sample (areas with higher atomic number appear brighter).

For non-conductive samples like organic amine salts, a thin conductive coating (e.g., gold or carbon) is typically applied before imaging to prevent the buildup of electrostatic charge on the surface, which would otherwise distort the image. nih.gov Modern environmental SEM (ESEM) techniques can sometimes allow for the imaging of non-conductive or even wet samples with minimal preparation, offering a view of the material in a more native state. nih.gov

Transmission Electron Microscopy (TEM) for Nanomaterial Morphology

Transmission Electron Microscopy (TEM) is an indispensable tool for the high-resolution imaging of nanomaterials, providing critical insights into their size, shape, and aggregation state. In the context of systems involving long-chain amines like octadecylamine, a molecule closely related to this compound, TEM has been effectively used to characterize the morphology of nanoparticles where these amines act as capping agents or structure-directing solvents.

Detailed research findings from studies on metallic and metal oxide nanoparticles synthesized in the presence of octadecylamine reveal the formation of well-defined nanostructures. For instance, in the synthesis of copper nitride (Cu₃N) nanocrystals, octadecylamine as a protecting ligand led to the formation of nanocubes with an average size of 26.0 ± 5.6 nm. researchgate.net The morphology of platinum-nickel (Pt-Ni) nanostructures has also been shown to be influenced by the use of octadecylamine as a solvent, leading to the development of hierarchical, seed-core-frame structures. researchgate.net

While direct TEM analysis of self-assembled this compound nanomaterials is not extensively documented in the reviewed literature, the data from analogous systems provide a strong indication of the types of morphologies that could be expected. The long alkyl chain of the molecule suggests a propensity for self-assembly into structures such as micelles, vesicles, or lamellar films, the precise morphology of which could be visualized and characterized by TEM.

Interactive Data Table: Morphological Analysis of Nanoparticles Synthesized with Octadecylamine

| Nanomaterial | Role of Octadecylamine | Observed Morphology | Average Size (nm) |

| Copper Nitride (Cu₃N) | Protecting Ligand | Nanocubes | 26.0 (± 5.6) |

| Platinum-Nickel (Pt-Ni) | Solvent | Seed-Core-Frame | Varies with synthesis |

Note: This data is based on studies using octadecylamine, a closely related compound to this compound.

Electrochemical Characterization Techniques for Amine-Based Systems

Electrochemical techniques are powerful for probing the interfacial properties and redox behavior of molecular systems. For long-chain amine-based systems, these methods can provide valuable information about film formation, corrosion inhibition, and micellar behavior.

Electrochemical Impedance Spectroscopy (EIS) has been utilized to study the properties of thin films of octadecylamine (ODA) on carbon steel surfaces for corrosion protection. researchgate.net These studies are highly relevant to understanding the behavior of this compound, which would be expected to form similar protective layers. In such systems, the amine adsorbs onto the metal surface, creating a hydrophobic barrier that inhibits corrosion.

The analysis of EIS data allows for the determination of key physical parameters of the amine film, such as its resistance and capacitance. For an ODA film formed on P275 carbon steel, impedance measurements revealed the formation of a thin organic layer. The data can be modeled using equivalent electrical circuits to extract quantitative information about the film's properties.

Interactive Data Table: Electrochemical Parameters of an Octadecylamine Film on Carbon Steel

| Parameter | Description | Value |

| Rfilm | Film Resistance | High (indicative of a protective layer) |

| Cfilm | Film Capacitance | Low (consistent with a dielectric film) |

| Inhibition Efficiency | Corrosion Protection | High |

Note: This data is derived from studies on octadecylamine and provides an expected behavior for similar long-chain amine hydrochlorides.

While specific cyclic voltammetry studies on this compound were not prominent in the surveyed literature, this technique would be valuable for investigating its electrochemical stability and potential redox reactions. The electrochemical window of the compound, as well as any oxidation or reduction peaks, could provide insights into its electronic properties and reactivity at charged interfaces.

Computational Chemistry and Molecular Modeling in Methyl Octadecyl Amine, Hydrochloride Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Adsorption Behavior

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for understanding how Methyl-octadecyl-amine, hydrochloride interacts with various surfaces, a key aspect of its function in applications like mineral flotation.

Detailed research findings from DFT calculations have demonstrated the selective adsorption of the octadecylamine (B50001) (ODA) cation, the active part of this compound, on different crystal surfaces. dntb.gov.uaiaea.orgspringerprofessional.deresearchgate.net Studies investigating its behavior on potassium chloride (KCl) and sodium chloride (NaCl) crystals reveal that the interaction between the ODA cation and the KCl surface is significantly stronger than with the NaCl surface. dntb.gov.uaiaea.orgresearchgate.net This selectivity is crucial for processes like the flotation of KCl from salt mixtures.

The adsorption energy, a measure of the strength of the interaction, has been calculated for the ODA cation and water molecules on these surfaces. The results show that the adsorption energy of the ODA cation on KCl is the most favorable (most negative), indicating a strong and spontaneous adsorption process. dntb.gov.uaiaea.orgresearchgate.net This strong interaction is the primary reason for the compound's effectiveness as a collector in KCl flotation. dntb.gov.uaiaea.org DFT calculations help to construct accurate models of the crystal surfaces and provide quantitative evidence to explain the compound's floatability performance. dntb.gov.uaiaea.org Further DFT studies have been used to calculate the surface energy of different crystal planes, like those in muscovite, to better understand the interaction mechanisms between these planes and ODA. mdpi.com

| System | Adsorption Energy (E_ads) | Significance |

|---|---|---|

| KCl-ODA+ | Highly Negative | Strong, spontaneous adsorption; indicates high selectivity. dntb.gov.uaiaea.org |

| NaCl-H2O | Negative | Favorable interaction, but weaker than KCl-ODA+. dntb.gov.uaiaea.org |

| KCl-H2O | Negative | Favorable interaction, but weaker than NaCl-H2O. dntb.gov.uaiaea.org |

| NaCl-ODA+ | Slightly Negative | Weakest interaction; demonstrates low affinity of ODA+ for NaCl. dntb.gov.uaiaea.org |

Molecular Dynamics (MD) Simulations for Interfacial Phenomena and Adsorption Mechanisms

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations are invaluable for studying its behavior at interfaces, such as the air-water interface or mineral-water interfaces, providing a dynamic picture of adsorption processes. dntb.gov.uaresearchgate.net

MD simulations have been used to investigate the adsorption and packing of octadecylamine molecules at the air-water interface. researchgate.netresearchgate.net These studies show that the alkyl chains of the molecules become more ordered as their concentration at the interface increases. researchgate.net The presence of different ions in the solution can disturb the arrangement of the octadecylamine monolayer. researchgate.net MD simulations can visualize how these ions penetrate the monolayer and affect the packing and orientation of the surfactant molecules. researchgate.net

In the context of mineral flotation, MD simulations reveal the adsorption mechanism of octadecylamine on surfaces like KCl and NaCl. bohrium.com The simulations show that the selective adsorption is determined by the balance between the adsorption energy of the amine on the mineral surface and the cohesive energy of the water molecules at the interface. bohrium.com For instance, certain co-reagents like acetic acid and formic acid can enhance the adsorption on the KCl surface by increasing the positive charge on the nitrogen atom of the amine group, a phenomenon that can be modeled and understood through MD simulations. bohrium.com These computational studies provide a molecular-level visualization that complements experimental techniques and helps in understanding the self-assembly of surfactants at interfaces. researchgate.net

Quantum Chemical Computations for Structure-Activity Relationships

Quantum chemical computations are essential for developing Quantitative Structure-Activity Relationships (QSAR), which are models that correlate the chemical structure of a compound with its biological activity or physical properties. researchgate.net For surfactants like this compound, QSAR models can be used to predict properties such as toxicity to aquatic organisms. researchgate.netnih.gov

The foundation of a QSAR model is a set of molecular descriptors, which are numerical values derived from the chemical structure. Quantum chemical calculations are a primary source for these descriptors, providing detailed information about the electronic and geometric properties of a molecule. researchgate.net Important quantum chemical descriptors used in QSAR studies for amines and surfactants include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, respectively, which can be critical for its reactivity and toxicity. researchgate.netmdpi.com

Atomic Charges: The distribution of partial charges on the atoms within the molecule can indicate sites of electrostatic interaction with biological receptors. researchgate.net

Superdelocalizability: This descriptor relates to the reactivity of different parts of the molecule in reactions with electrophiles or nucleophiles. youtube.com

By calculating these descriptors for a series of related amine surfactants and measuring their corresponding toxicity, researchers can build statistical models. researchgate.net For example, a QSAR model for the toxicity of amine surfactants to Daphnia magna was successfully developed using quantum parameters, physicochemical parameters, and topological indices. researchgate.net Such models are powerful tools for predicting the potential impact of new or untested compounds, reducing the need for extensive and time-consuming experimental testing.

Computational Modeling of Environmental Degradation Pathways and Products

Computational modeling is increasingly used to predict the environmental fate of chemicals, including their degradation pathways and the products that may form. For amines like this compound, these models can forecast how the compound will break down in the atmosphere and other environmental compartments. ieaghg.org

Computational chemistry approaches can predict the most likely degradation products that will result from reactions in the environment. ieaghg.org For amines, these can include ammonia, nitrosamines, nitramines, aldehydes, and ketones. ieaghg.org Modeling can also estimate the relative amounts of these products, helping to identify compounds of highest concern, such as nitrosamines and nitramines, even if they are formed in very small quantities. ieaghg.org

Furthermore, predictive models can establish a correlation between the chemical structure of amines and their susceptibility to degradation. acs.orgnih.gov Studies have shown that factors like the length of alkyl chains, the degree of branching, and the number of amino or hydroxyl groups can significantly influence the rate of oxidative degradation. acs.orgnih.govoup.com For instance, longer alkyl chains have been found to decrease the degradation rate in various types of amines. acs.orgoup.com An increase in the number of amino groups can lead to higher degradation rates due to the presence of more reactive sites for free radical formation. nih.govoup.com These computational models and structure-degradation relationships are crucial for assessing the environmental impact of amines and guiding the design of more environmentally benign alternatives.

Mechanistic Investigations of Methyl Octadecyl Amine, Hydrochloride Interactions

Adsorption Mechanisms at Solid-Liquid and Air-Liquid Interfaces

The adsorption of methyl-octadecyl-amine, hydrochloride at interfaces is a complex process influenced by a multitude of factors, including the nature of the interface, the composition of the aqueous phase, and the properties of the solid surface.

The behavior of this compound (referred to as octadecylamine (B50001) hydrochloride or ODA in some studies) at the air/water interface is significantly influenced by the presence of specific ions in the aqueous subphase. researchgate.net These ions can alter the adsorption and packing of the ODA molecules, which is a crucial aspect in processes like froth flotation of soluble salts such as KCl. researchgate.net

Research combining surface pressure measurements, sum frequency vibrational spectroscopy (SFVS), and molecular dynamics simulations (MDS) has shown that external anions can penetrate the ODA monolayer at the air/water interface. researchgate.net This penetration disrupts the arrangement of the ODA molecules. researchgate.net However, during compression of the monolayer, these penetrated anions can be expelled back into the water subphase due to electrostatic forces and the applied pressure. researchgate.net

The presence of these anions can also screen the charge of the protonated amine groups (NH3+), leading to a reduction in the minimum area occupied by each ODA molecule in the solid phase of the monolayer. researchgate.net With the exception of sulfate (B86663) anions, the addition of other anions tends to increase the hydrogen bonding of interfacial water molecules. researchgate.net This understanding of anionic effects provides valuable insights into the mechanisms governing the adsorption and packing of ODA at the air/water interface, which is critical for optimizing soluble salt flotation technologies. researchgate.net

The adsorption of octadecylamine hydrochloride (ODA) on mineral surfaces like potassium chloride (KCl) is a key factor in the flotation process used for potash production. researchgate.net Studies have investigated the adsorption kinetics and isotherm models to better understand this interaction. The adsorption equilibrium of ODA on a KCl surface in various saturated salt solutions at 25°C is typically reached within 4 hours. researchgate.net

Temperature plays a significant role, with higher temperatures generally increasing the amount of ODA adsorbed. researchgate.net However, the presence of certain ions, such as Mg2+, can decrease the adsorption quantity. researchgate.net This is potentially due to the "water structure maker" property of Mg2+ in the solution. researchgate.net

The adsorption kinetics for these systems are well-described by the pseudo-second-order model. researchgate.net When examining adsorption isotherms, both the Langmuir and Freundlich models have been found to be inadequate in fully describing the adsorption of ODA on KCl crystal surfaces. researchgate.net This suggests that the adsorption process is more complex than simple monolayer or multilayer adsorption and may involve the formation of aggregated intermediates rather than direct interaction of individual molecules with the surface. researchgate.net

Interestingly, the presence of bubbles can significantly increase the amount of ODA adsorbed at lower temperatures (e.g., 0°C), highlighting the role of air bubbles in facilitating the adsorption process during flotation. researchgate.net

Table 1: Adsorption Characteristics of ODA on KCl Surfaces

| Parameter | Observation | Source |

|---|---|---|

| Equilibrium Time (25°C) | 4 hours | researchgate.net |

| Effect of Temperature | Increased adsorption at higher temperatures | researchgate.net |

| Effect of Mg2+ | Decreased adsorption | researchgate.net |

| Kinetic Model | Pseudo-second-order model | researchgate.net |

| Isotherm Model Fit | Poor fit with Langmuir and Freundlich models | researchgate.net |

| Effect of Bubbles (0°C) | Markedly increased adsorption | researchgate.net |

Surface pre-treatment of minerals can dramatically alter the adsorption mechanism of collectors like octadecylamine (ODA). A notable example is the sulfidization of smithsonite (B87515) (ZnCO3), a zinc oxide ore, to improve its flotation efficiency. mdpi.comnih.gov While ODA can be used as a collector for smithsonite, its effectiveness is significantly enhanced after the mineral surface is pre-treated with a sulfidizing agent. mdpi.com

Micro-flotation tests have demonstrated that sulfidization pretreatment significantly improves the floatability of smithsonite. mdpi.comnih.gov This enhancement is attributed to a change in the adsorption mode of ODA on the mineral surface. mdpi.comnih.gov

Studies utilizing zeta potential, contact angle measurements, total organic carbon (TOC) analysis, and quartz crystal microbalance (QCM) have shown that sulfidization promotes the adsorption of ODA. mdpi.comnih.gov Further analysis with Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) has revealed a fundamental shift in the adsorption mechanism. mdpi.comnih.gov On bare smithsonite, ODA adsorbs primarily through physical interactions. mdpi.com However, after sulfidization, the adsorption becomes chemical in nature. mdpi.comnih.gov This stronger chemical bond leads to better hydrophobicity and, consequently, improved flotation recovery. mdpi.com

Table 2: Effect of Sulfidization on Smithsonite Flotation with ODA

| Parameter | Bare Smithsonite | Sulfidized Smithsonite | Source |

|---|---|---|---|

| Flotation Recovery | Lower | Significantly Higher | mdpi.com |

| ODA Adsorption | Lower | Higher | mdpi.com |

| Adsorption Mechanism | Physical | Chemical | mdpi.comnih.gov |

The selective adsorption of collectors onto specific mineral surfaces is the cornerstone of froth flotation. In the case of separating KCl from NaCl (halite), octadecylamine hydrochloride (ODA) acts as a selective collector for KCl. iaea.org The underlying mechanism for this selectivity has been investigated using density functional theory (DFT) calculations. iaea.org

These theoretical studies have shown that the interaction between the ODA+ cation and the KCl crystal surface is significantly stronger than its interaction with the NaCl surface. iaea.org The calculated adsorption energies reveal the following trend in interaction strength: KCl-ODA+ > NaCl-H2O > KCl-H2O > NaCl-ODA+. iaea.org The negative adsorption energies indicate that all these interactions are favorable, but the much larger negative value for KCl-ODA+ highlights the preferential adsorption of the collector on the KCl surface. iaea.org

This difference in interaction energies is the basis for the selective flotation of KCl. iaea.org The strong adsorption of ODA on KCl renders its surface hydrophobic, allowing it to attach to air bubbles and be floated, while NaCl, with its weaker interaction with ODA, remains in the aqueous phase. These findings are crucial for understanding and potentially designing more efficient collectors for soluble salt flotation. iaea.org

Interfacial Phenomena and Colloidal Properties of this compound and its Aggregates

The behavior of surfactants like this compound in solution is characterized by their tendency to form aggregates, such as micelles, once a certain concentration, the critical micelle concentration (CMC), is reached. These aggregates exhibit unique colloidal properties that are important in various applications.

The formation of these colloidal particles and their interactions with other molecules have significant implications. nih.gov A defining characteristic of these aggregates is their ability to adsorb proteins and other macromolecules onto their surfaces. nih.gov This property can be both a challenge and an opportunity in different contexts.

The stability and properties of these colloidal aggregates can be influenced by factors such as the presence of detergents. For instance, the addition of detergents can disrupt the aggregates, a property known as detergent reversibility. nih.gov The study of these interfacial phenomena and colloidal properties is essential for controlling and utilizing the behavior of this compound in various formulations and processes.

Self-Assembly Mechanisms of Alkylamine Monolayers on Substrates (e.g., Mica)

The self-assembly of alkylamines, including those with an octadecyl chain, on substrates like mica is a process driven by a combination of intermolecular and molecule-substrate interactions. aip.org This process can be described in three main stages. aip.org

The initial stage involves the adsorption of the alkylamine molecules onto the mica surface. aip.org This is facilitated by water-mediated interactions between the amine head groups and the mica. aip.org The basic nature of the alkylamine leads to a reaction with residual water, resulting in the protonation of the amino head groups. aip.org

In the second stage, the adsorbed molecules undergo surface diffusion and begin to aggregate into islands. aip.org This aggregation is driven by the favorable van der Waals interactions between the long alkyl chains, which seek to maximize contact and form compact arrays. aip.org

The third stage involves a progressive tilting of the self-assembled molecules towards the surface. aip.org This tilting is a relaxation process driven by the electrostatic repulsion between the protonated amino groups, which is mitigated by the uptake of water from the atmosphere. aip.org

The length of the alkyl chain influences the completeness of the self-assembly process, with longer chains leading to more ordered and complete monolayers. aip.org Studies using near-edge X-ray absorption fine structure spectroscopy on similar systems have shown that while monooctadecylammonium ions may adopt a random orientation, dimethyldioctadecylammonium (B77308) ions can form well-ordered self-assembled monolayers on mica with a specific tilt angle of the alkyl chains. nih.gov

Interaction Mechanisms with Polymeric and Nanomaterial Matrices in Composites

The incorporation of nanomaterials, such as clays (B1170129) and graphene oxide, into polymer matrices is a common strategy to enhance the mechanical, thermal, and barrier properties of the resulting composites. However, the inherent incompatibility between hydrophilic inorganic nanomaterials and hydrophobic polymer matrices often leads to poor dispersion and weak interfacial adhesion, which can compromise the performance of the composite. Long-chain alkylammonium salts, such as octadecylamine hydrochloride, are frequently employed to mitigate these issues. The underlying interaction mechanisms can be detailed as follows:

Surface Modification of Nanomaterials:

The primary interaction mechanism involves the surface modification of nanomaterials through ion exchange. In the case of layered silicates like montmorillonite (B579905) (MMT), the galleries between the silicate (B1173343) layers are typically occupied by inorganic cations (e.g., Na+, K+). These cations can be exchanged with the ammonium (B1175870) cations of octadecylamine hydrochloride. This process renders the clay organophilic (organoclay), making it more compatible with non-polar polymer matrices. The long octadecyl chains extend from the clay surface, creating an organic-rich environment that facilitates the intercalation and exfoliation of the polymer chains within the clay galleries.

Improved Interfacial Adhesion:

The alkyl chains of the amine hydrochloride, once anchored to the nanomaterial surface, can physically entangle with the polymer chains in the matrix. This entanglement creates a stronger interface between the filler and the matrix, which is crucial for effective stress transfer from the polymer to the reinforcement. This improved interfacial adhesion leads to enhanced mechanical properties, such as tensile strength and modulus.

Enhanced Dispersion:

By making the nanomaterial surface more organophilic, the amine hydrochloride reduces the surface energy of the nanoparticles and improves their wettability by the polymer melt or solution. This leads to a more uniform dispersion of the nanomaterials within the polymer matrix, preventing the formation of agglomerates that can act as stress concentration points and degrade the mechanical properties of the composite.

Influence on Polymer Crystallization:

The modified nanomaterials can also influence the crystallization behavior of the polymer matrix. They can act as nucleating agents, promoting the formation of smaller and more numerous crystals. This can lead to changes in the degree of crystallinity and the crystalline morphology, which in turn affects the mechanical and thermal properties of the composite.

Research Findings in Polymer-Nanoclay Composites:

A study on polyamide 6 (PA6) nanocomposites incorporating octadecylamine-modified montmorillonite (OMMT) demonstrated significant improvements in thermal and mechanical properties. The modification of MMT with octadecylamine hydrochloride was a key step in achieving these enhancements. The interaction between the polymer and the organically modified clay was found to be attractive, facilitating the insertion of polymer chains between the silicate layers. researchgate.net

The following table summarizes the effect of OMMT content on the mechanical properties of PA6/OMMT nanocomposites.

| OMMT Content (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

|---|---|---|---|

| 0 | 65.2 | 2.1 | 150 |

| 1 | 72.5 | 2.5 | 120 |

| 3 | 80.1 | 2.9 | 95 |

| 5 | 85.6 | 3.3 | 70 |

| 7 | 82.3 | 3.1 | 65 |

Research Findings in Polymer-Graphene Oxide Composites:

In another study, graphene oxide (GO) was functionalized with octadecylamine to enhance its compatibility with an epoxy resin. The amine-functionalized GO was found to improve the chemical resistance and hydrophobicity of the resulting nanocomposites. The long alkyl chains of octadecylamine are believed to form a protective layer on the GO surface, reducing its reactivity with solvents and improving its dispersion in the epoxy matrix.

The table below shows the effect of GO and octadecylamine-modified GO (GO-ODA) on the contact angle of water on the surface of epoxy composites, indicating a change in hydrophobicity.

| Filler | Contact Angle (°) |

|---|---|

| None (Neat Epoxy) | 75.3 |

| Graphene Oxide (GO) | 68.1 |

| Octadecylamine-modified GO (GO-ODA) | 92.5 |

Potential Influence of the Methyl Group:

The presence of a methyl group in "this compound" as compared to octadecylamine hydrochloride could introduce subtle but potentially significant differences in its interaction with polymeric and nanomaterial matrices. The methyl group, being electron-donating, could slightly increase the basicity of the amine, potentially affecting the strength of the ionic bond formed with the nanomaterial surface. Furthermore, the steric hindrance introduced by the methyl group might influence the packing of the alkyl chains on the nanomaterial surface and their subsequent interaction with the polymer matrix. However, without direct experimental data, these remain as scientifically reasoned hypotheses.

Advanced Applications of Methyl Octadecyl Amine, Hydrochloride in Material Science and Chemical Synthesis

Applications in Surface Modification and Coating Technologies

The compound's ability to adsorb at interfaces and alter surface properties makes it invaluable in the formulation of advanced coatings and surface treatments. The cationic amine group serves as an anchor to negatively charged surfaces, while the long alkyl chain provides hydrophobicity and forms a protective barrier.

Corrosion Inhibition Formulations and Mechanistic Studies

Methyl-octadecyl-amine, hydrochloride is an effective corrosion inhibitor, particularly for metals like steel in acidic environments. The primary mechanism involves the adsorption of the cationic molecule onto the metallic surface. In aqueous solutions, the compound provides a protonated amine, which has a strong affinity for the metal surface that becomes negatively charged in the presence of a corrosive medium.

The mechanistic steps are as follows:

Adsorption: The protonated cationic head group of the molecule physically or chemically adsorbs onto the cathodic sites of the metal surface.

Film Formation: Once adsorbed, the long, hydrophobic octadecyl chains orient themselves away from the metal surface, forming a dense, non-polar protective film.

Barrier Action: This molecular film acts as a physical barrier, isolating the metal from corrosive agents such as water, oxygen, and chloride ions, thereby significantly reducing the rates of both anodic and cathodic corrosion reactions. researchgate.net

Research has shown that long-chain amines like octadecylamine (B50001) form a more compact and effective protective layer compared to shorter-chain amines, leading to higher inhibition efficiency. Studies have demonstrated synergistic effects when octadecylamine is combined with other compounds, enhancing protection in complex corrosive environments containing H₂S and CO₂. researchgate.net

Table 1: Corrosion Inhibition Efficiency of Amine-Based Inhibitors This table provides representative data on the performance of long-chain amine inhibitors under various conditions.

| Inhibitor System | Concentration | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Octadecylamine (ODA) | 10 mg/L | H₂S/CO₂ Brine | ~65% | researchgate.net |

| ODA + TTAB* | 10 mg/L + 20 mg/L | H₂S/CO₂ Brine | >90% | researchgate.net |

| Benzoquinoline Derivative | 500 ppm | 1.0 M HCl | 90.33% | nih.gov |

TTAB: Tetradecyl trimethyl ammonium (B1175870) bromide

Asphalt (B605645) Emulsifiers and Anti-stripping Agents

In road construction, the adhesion between the asphalt binder and the aggregate is critical for pavement durability. Moisture can penetrate this interface, causing a loss of adhesion known as "stripping." this compound acts as a potent anti-stripping agent to combat this issue. trb.orgnih.gov

The use of amine-based additives has been shown to substantially improve key performance indicators of asphalt mixtures, such as the Tensile Strength Ratio (TSR) and the Retained Stability Index (RSI), which are measures of moisture resistance. mdpi.com

Table 2: Effect of Anti-Stripping Agent on Asphalt Mixture Properties Illustrative data showing the typical performance improvement in asphalt mixtures with the addition of an amine-based anti-stripping agent.

| Mixture Type | Additive Concentration | Tensile Strength Ratio (TSR) | Retained Stability Index (RSI) | Reference |

|---|---|---|---|---|

| Virgin Asphalt Mixture | 0% | 80.6% | 87.6% | mdpi.com |

| Modified Asphalt Mixture | 0.25–0.5% | 94.9% | 98.1% | mdpi.com |

Development of Protective Coatings for Various Surfaces

The fundamental properties that make this compound an effective corrosion inhibitor and anti-stripping agent also allow for its use in a broader range of protective coatings. Its hydrophobic nature is key to creating water-repellent surfaces. researchgate.net

When incorporated into a coating formulation and applied to a substrate, the molecules self-assemble at the surface. The cationic heads anchor the compound to the material, while the long octadecyl tails orient outwards, creating a low-energy, hydrophobic surface that repels water. This is particularly valuable for protecting materials like wood, concrete, and textiles from moisture damage.

Recent innovations include the encapsulation of octadecylamine into microcapsules within an epoxy resin coating. nih.govresearchgate.net If the coating is scratched or damaged, the microcapsules rupture, releasing the octadecylamine. This released "healing agent" then forms a protective film over the damaged area, restoring the coating's barrier properties and providing a "self-healing" functionality. nih.govresearchgate.net

Polymer Surface Modification in Controlled Radical Polymerization

In the field of polymer science, surface modification is crucial for tailoring the properties of materials for specific applications. Controlled radical polymerization (CRP) techniques offer precise control over polymer architecture. Amine-functionalized molecules can play a role in these advanced polymerization methods.

The amine group on a molecule like Methyl-octadecyl-amine can be used as an anchoring point to a substrate surface. From this anchored initiator, polymer chains can be grown using surface-initiated CRP (SI-CRP). While direct use of this specific hydrochloride salt as an initiator is less common, the principle of using amine-functionalized surfaces is well-established. google.comcityu.edu.hk This allows for the grafting of polymer brushes onto a surface, fundamentally altering its properties, such as wettability, biocompatibility, and adhesion. The long octadecyl chain can further influence the morphology and surface energy of the resulting polymer layer.

Role in Separation Sciences and Industrial Processes

The surface-active properties of this compound are also exploited in large-scale industrial separation processes, most notably in the mining industry.

Flotation Agents and Collectors for Mineral Processing

Froth flotation is a widely used method for selectively separating valuable minerals from gangue (unwanted rock). The process relies on rendering the surface of the desired mineral hydrophobic, so it attaches to air bubbles and floats to the surface, where it can be collected.

This compound serves as a cationic collector, particularly effective for the flotation of negatively charged minerals such as silicates (quartz), potash, and certain oxidized ores like smithsonite (B87515) (zinc carbonate). nih.govusask.caresearchgate.net

The separation mechanism proceeds as follows:

Dispersion: The hydrochloride salt readily disperses in the aqueous slurry (pulp) of the ground ore.

Adsorption: The cationic amine head group selectively adsorbs onto the surface of the target mineral, which carries a negative surface charge in the aqueous environment.

Hydrophobization: The long, non-polar octadecyl tail is oriented away from the mineral surface and into the water, transforming the mineral's surface from hydrophilic to hydrophobic.

Attachment and Levitation: The now-hydrophobic mineral particles attach to air bubbles that are passed through the slurry. The buoyant mineral-laden bubbles rise to the surface to form a froth, which is skimmed off, effectively separating the mineral from the hydrophilic gangue that remains suspended in the pulp.

Studies have shown that pretreatment of some ores can enhance the adsorption of the octadecylamine collector, switching the interaction from physical to chemical adsorption and significantly improving flotation recovery. nih.gov

Table 3: Flotation Recovery of Smithsonite Using Octadecylamine (ODA) This table presents research data on the effect of ODA concentration and ore pretreatment on mineral recovery.

| Ore Treatment | ODA Concentration (mol/L) | Flotation Recovery (%) | Reference |

|---|---|---|---|

| Bare Smithsonite | 2.0 x 10⁻⁵ | 41.6% | nih.gov |

| Sulfidized Smithsonite | 2.0 x 10⁻⁵ | 64.3% | nih.gov |

| Bare Smithsonite | 3.5 x 10⁻⁵ | ~45% | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Octadecylamine |

| Tetradecyl trimethyl ammonium bromide |

| Hydrogen Sulfide |

| Carbon Dioxide |

| Water |

| Oxygen |

| Epoxy Resin |

| Smithsonite (Zinc Carbonate) |

| Quartz |

Modifiers for Chromatographic Stationary Phases in Mixed-Mode Chromatography

In the field of analytical chemistry, mixed-mode chromatography (MMC) has emerged as a powerful separation technique that utilizes multiple retention mechanisms within a single chromatographic system. wikipedia.orgchromatographyonline.com This approach enhances the selectivity and separation capabilities for complex mixtures containing compounds with a wide range of polarities. chromatographyonline.comresearchgate.net this compound is a valuable agent for modifying stationary phases, such as silica (B1680970) or polymer beads, to create these multifunctional surfaces.

The utility of this compound lies in its dual-nature structure. The long, nonpolar octadecyl chain imparts strong hydrophobic characteristics to the stationary phase, enabling retention based on reversed-phase liquid chromatography (RPLC) principles. Simultaneously, the secondary amine hydrochloride group provides a positively charged site, facilitating ion-exchange interactions, specifically anion exchange. researchgate.netnih.gov This allows a single column to operate under different retention modes—hydrophilic interaction, anion exchange, and reversed-phase—by adjusting mobile phase conditions like pH and solvent composition. chromatographyonline.com The presence of the amine functionality is crucial for achieving this unique selectivity, which is distinct from traditional chromatographic partitioning. nih.gov

Table 1: Role of this compound in Mixed-Mode Chromatography

| Structural Component | Interaction Type | Mechanism |

|---|---|---|

| Octadecyl Chain (C18) | Hydrophobic (Reversed-Phase) | Interacts with nonpolar regions of analyte molecules, retaining them on the stationary phase. |

Additives in the Oil and Gas Industry (e.g., Drilling Fluids)

In the oil and gas sector, the stability of shale formations during drilling is a critical challenge. Water-based drilling fluids can hydrate (B1144303) clay minerals in shale, causing them to swell and leading to wellbore instability. researchgate.net Long-chain fatty amines and their derivatives, such as this compound, are employed as highly effective shale inhibitors in drilling fluid formulations. usda.govaade.org

The mechanism of inhibition involves the cationic amine group strongly adsorbing onto the negatively charged surfaces of clay platelets. researchgate.net This electrostatic interaction displaces the naturally occurring cations (like sodium) that promote hydration. researchgate.net The long, hydrophobic octadecyl tails then form a protective, non-polar film on the clay surface. This layer acts as a barrier, preventing water molecules from penetrating the clay structure and initiating swelling. researchgate.net The use of these amine-based additives can significantly enhance drilling efficiency, reduce costs, and mitigate environmental impact compared to oil-based muds. aade.orgslb.com

Table 2: Function of Amine Additives in Water-Based Drilling Fluids

| Component | Function |

|---|---|

| This compound | Shale Swelling Inhibitor |

| Water | Base Fluid |

| Bentonite/Polymers | Viscosifiers |

| Barite | Weighting Agent |